molecular formula C38H70N2O13 B1675197 Lexithromycin CAS No. 53066-26-5

Lexithromycin

Numéro de catalogue B1675197
Numéro CAS: 53066-26-5
Poids moléculaire: 763 g/mol
Clé InChI: HPZGUSZNXKOMCQ-SQYJNGITSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lexithromycin is an erythromycin A derivative with antibacterial activity . It shows minimal inhibitory concentration (MIC) against various bacteria such as S. pyogenes CN10A, Streptococcus sp. 64/848C, Staphylococcus aureus Oxford, and others .


Synthesis Analysis

Lexithromycin is a semi-synthetic erythromycin, prepared by the reaction of the 9-keto moiety to methyl oxime . This structural change improves the pH stability profile and hydrophobicity of lexithromycin for better in vivo absorption .


Molecular Structure Analysis

Lexithromycin contains a total of 125 bonds, including 55 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 5 hydroxyl groups, and 3 secondary alcohols .


Physical And Chemical Properties Analysis

Lexithromycin has a molecular weight of 763.0 g/mol and a molecular formula of C38H70N2O13 . It is a solid substance that is soluble in DMSO to a concentration of 10 mM .

Applications De Recherche Scientifique

Lexithromycin: A Comprehensive Analysis of Scientific Research Applications

Antibacterial Agent: Lexithromycin is a semi-synthetic antibiotic derived from erythromycin. It is known for its antibacterial properties, particularly against respiratory tract infections. The compound’s improved pH stability and hydrophobicity enhance its in vivo absorption, making it more effective than erythromycin .

Improved Pharmacokinetics: The structural modifications in Lexithromycin result in better pharmacokinetic properties. This includes increased hydrophobicity which leads to improved absorption and distribution within the body, potentially leading to more effective dosing strategies .

Protein Synthesis Inhibitor: As with other macrolides, Lexithromycin functions by binding to the ribosome at the polypeptide exit tunnel, preventing protein synthesis. This mechanism is crucial in its role as an antibacterial agent .

Potential Antiviral Applications: Recent studies have identified Lexithromycin as a promising inhibitor of the SARS-CoV-2 spike protein, suggesting potential applications in treating or preventing COVID-19 infections .

Reverse Transcriptase Inhibitor: Lexithromycin has been indicated as a reverse transcriptase inhibitor (RT inhibitor), which suggests potential use in treating viral infections such as HIV, although its development status for this application is currently discontinued .

Research on Antibiotic Resistance: The compound is also involved in research studies related to antibiotic resistance, which is a growing concern in the medical field. Studies may focus on how Lexithromycin can be used or modified to overcome resistance mechanisms .

Mécanisme D'action

Target of Action

Lexithromycin, a derivative of erythromycin A, primarily targets bacterial ribosomes . It binds to the 50S subunit of bacterial ribosomes , which are essential for protein synthesis in bacteria . By targeting these ribosomes, Lexithromycin can effectively inhibit bacterial growth .

Mode of Action

Lexithromycin acts by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This results in the control of various bacterial infections . The strong affinity of macrolides, including Lexithromycin, for bacterial ribosomes, supports their broad-spectrum antibacterial activities .

Biochemical Pathways

Lexithromycin, like other macrolides, affects major metabolic pathways such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . By inhibiting protein synthesis, Lexithromycin can disrupt these pathways and affect the growth and survival of bacteria .

Pharmacokinetics

Lexithromycin is primarily metabolised by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . These properties impact the bioavailability of Lexithromycin and its effectiveness in treating infections .

Result of Action

The primary result of Lexithromycin’s action is the inhibition of bacterial growth . By binding to the 50S subunit of bacterial ribosomes and inhibiting protein synthesis, Lexithromycin prevents bacteria from growing and reproducing . This makes Lexithromycin effective in treating various bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lexithromycin. For instance, it is recommended to avoid release of Lexithromycin into the environment due to its potential impact on non-target organisms . Furthermore, the effectiveness of Lexithromycin can be affected by the presence of other substances in the environment, such as other drugs that interact with the same metabolic pathways .

Safety and Hazards

Lexithromycin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

Propriétés

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZGUSZNXKOMCQ-SQYJNGITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lexithromycin

CAS RN

53066-26-5
Record name Lexithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEXITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lexithromycin
Reactant of Route 2
Lexithromycin
Reactant of Route 3
Lexithromycin
Reactant of Route 4
Lexithromycin
Reactant of Route 5
Lexithromycin
Reactant of Route 6
Lexithromycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.